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Compound Focus: Barasertib

CAS No.: 722543-31-9

Cat. No.: S548305

Core Compound Profile

Barasertib-hQPA is the active metabolite of the prodrug Barasertib (AZD1152). It is a highly potent and

selective inhibitor of Aurora B kinase, a key regulator of mitosis [1] [2].

The table below summarizes its fundamental pharmacological characteristics:

Property Description

Parent Drug Barasertib (AZD1152), a phosphate prodrug [3].

Mechanism of Reversible, ATP-competitive inhibitor of Aurora B kinase [3].

Action

Selectivity Extreme selectivity for Aurora B over Aurora A (IC50: 0.37 nM vs. 1369 nM) [1].
Primary Cellular Induction of polyploidy via inhibition of cytokinesis, leading to mitotic catastrophe
Effect and cell death [1] [2] [4].

Quantitative Pharmacological Data

In Vitro Potency
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Barasertib-hQPA demonstrates potent activity across various cancer cell lines. Efficacy can be influenced

by specific genetic alterations, such as MYC amplification [1] [5].

Cancer Type

Model System

Potency (IC50 /
Effective
Concentration)

Key Correlative
Biomarker

Small Cell Lung
Cancer (SCLC)

Glioblastoma (GBM)

Medulloblastoma

Metastatic
Melanoma

Clinical Pharmacokinetics (from Phase | Trials)

Panel of 23 SCLC cell
lines

Primary GBM cultures
(newly diagnosed &
recurrent)

MY C-overexpressing cell
lines (e.g., D425)

BRAF mutant & wild-type
cell lines

<50 nM (in sensitive
lines) [1]

5-30nM [2]

<10 nM [5]

~30 - 300 nM [6]

cMYC amplification &
high gene expression [1]

Efficacy independent of
p53 or MGMT status [2]

MYC amplification &
overexpression [5]

Efficacy independent of
BRAF mutational status

[6]

In patients with Acute Myeloid Leukemia (AML) receiving a 7-day continuous IV infusion of the prodrug

Barasertib (1200 mg), the following PK parameters for Barasertib-hQPA were observed [3] [7]:

Parameter

Value (Mean)

Comments

Clearance (CL)

Volume of Distribution (Vss)

Half-life (t1/2)

Steady-State Concentration

(Css)

314 L/n

911 L

~100 hours

prodrug

~3-fold higher than

Slow rate of clearance [3]

Extensive distribution to tissues [3]

Long terminal half-life [3]

Achieved during infusion [7]
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Parameter Value (Mean) Comments

Primary Route of Elimination Hepatic metabolism ~51% recovered in feces, ~27% in urine

[3][7]

Mechanism of Action & Signaling Pathways

Aurora B kinase is the catalytic component of the Chromosomal Passenger Complex (CPC), essential for
accurate chromosome segregation and cytokinesis [2]. Inhibition by Barasertib-hQPA disrupts this process,

triggering a cascade of events that lead to cell death.

The diagram below visualizes the mechanism of action and downstream consequences of Aurora B kinase

inhibition by Barasertib-hQPA.

_ Inhibits .
Barasertib — | Aurora B Kinase (AURKB)

Disrupts

Mitotic Defects:
- Failed Cytokinesis
- Polyploidy
- Mitotic Catastrophe

;
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- Necrosis
- Senescence
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Experimental Protocols for Preclinical Research
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Here are detailed methodologies for key experiments cited in the literature, which you can adapt for your

research.

In Vitro Cell Viability / Proliferation Assay (MTT)

This protocol is used to determine the IC50 of Barasertib-hQPA, as applied in melanoma and other solid

tumor research [6].

¢ Key Reagents: Barasertib-hQPA (stock solution in DMSO), cell culture medium, MTT reagent,
solubilization solution (e.g., SDS in HCI).

e Procedure:

[e]

o

[e]

(o]

[e]

o

Seed cells in 96-well plates at a density determined by growth kinetics.

After 24h, treat with a serial dilution of Barasertib-hQPA (e.g., 1 nM - 10 uM). Include vehicle
(DMSO) control.

Incubate for a predetermined duration (e.g., 72 hours).

Add MTT reagent and incubate for 2-4 hours to allow formazan crystal formation.

Add solubilization solution and incubate overnight.

Measure absorbance at 570 nm using a plate reader.

o Data Analysis: Calculate the percentage of cell growth inhibition relative to control. The IC50
(concentration causing 50% growth inhibition) can be determined using software like CalcuSyn [6].

In Vivo Xenograft Efficacy Study

This protocol outlines the assessment of Barasertib (the prodrug) efficacy in mouse models, as used in

medulloblastoma and SCLC studies [1] [5].

¢ Key Reagents: Barasertib prodrug (for in vivo administration), vehicle control.

e Procedure:

(o]

Establish tumors by subcutaneously or intracranially injecting cancer cells (e.g., MYC-
overexpressing medulloblastoma cells) into immunocompromised mice.

Randomize mice into treatment and control groups once tumors are palpable.
Administer Barasertib intravenously at the maximum tolerated dose (MTD) established in
preclinical models. A common regimen is 25 mgl/kg daily for 3-7 days [5].

Monitor tumor growth regularly via caliper measurements (for flank tumors) or monitor
survival (for intracranial models).

At endpoint, harvest tumors for histological analysis (e.g., H&E staining,
immunohistochemistry for apoptosis markers like cleaved caspase-3).
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e Data Analysis: Compare tumor volume over time and overall survival between treatment and control
groups. Histological analysis confirms mechanisms like apoptosis induction [5].

Predictive Biomarkers & Therapeutic Efficacy

Research has identified potential biomarkers that may predict sensitivity to Barasertib-hQPA, which is

crucial for patient stratification.

Biomarker | Context Biological Rationale & Evidence
MYC Strong correlation between cMYC amplification/high gene
Amplification/Overexpression expression and sensitivity in SCLC and Medulloblastoma. MYC

overexpression is thought to create a state of "mitotic
vulnerability” [1] [5].

Combination with TTFields TTFields extend metaphase-anaphase transition. Combining with
(Glioblastoma) Aurora B inhibition enhances cytokinesis failure and cell death,
shown in primary GBM cultures [2].

Combination with Chemotherapy  Synergistic effect observed with nab-paclitaxel, likely due to
(Melanoma) dual targeting of mitosis leading to enhanced mitotic catastrophe

[6].

Key Safety & Tolerability Findings

The primary dose-limiting toxicity observed in clinical trials for the prodrug Barasertib is hematological,

consistent with its mechanism of action on rapidly dividing cells [8] [9].

e Most Common Grade =3 Adverse Events (in AML trials): Febrile neutropenia and
stomatitis/mucosal inflammation [9].

¢ Non-hematological Toxicity: Mucositis/stomatitis was a common dose-limiting toxicity in phase |
solid tumor trials [8].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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